Benzenesulfonamide, 2-amino-N-decyl-
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Overview
Description
Benzenesulfonamide, 2-amino-N-decyl-, is an organic compound with the molecular formula C16H28N2O2S. It belongs to the class of benzenesulfonamides, which are characterized by a sulfonamide group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide, 2-amino-N-decyl-, typically involves the reaction of decylamine with benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
C6H5SO2Cl+C10H21NH2→C6H5SO2NHC10H21+HCl
Industrial Production Methods
In industrial settings, the production of benzenesulfonamide, 2-amino-N-decyl-, can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, 2-amino-N-decyl-, undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Nitrobenzenesulfonamide derivatives.
Reduction: Aminobenzenesulfonamide derivatives.
Substitution: Halogenated or alkylated benzenesulfonamide derivatives.
Scientific Research Applications
Benzenesulfonamide, 2-amino-N-decyl-, has several scientific research applications:
Mechanism of Action
The mechanism of action of benzenesulfonamide, 2-amino-N-decyl-, involves the inhibition of specific enzymes, such as carbonic anhydrase. This enzyme plays a crucial role in regulating pH and ion balance in cells. By inhibiting carbonic anhydrase, the compound can disrupt cellular processes, leading to the inhibition of cancer cell growth and bacterial proliferation .
Comparison with Similar Compounds
Similar Compounds
- Benzenesulfonamide, 2-amino-N-ethyl-
- Benzenesulfonamide, 2-methyl-
- Benzenesulfonamide, 4-amino-
Uniqueness
Benzenesulfonamide, 2-amino-N-decyl-, is unique due to its long alkyl chain, which imparts distinct physicochemical properties. This long chain enhances its lipophilicity, making it more effective in penetrating cell membranes and reaching intracellular targets compared to its shorter-chain analogs .
Properties
CAS No. |
33214-32-3 |
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Molecular Formula |
C16H28N2O2S |
Molecular Weight |
312.5 g/mol |
IUPAC Name |
2-amino-N-decylbenzenesulfonamide |
InChI |
InChI=1S/C16H28N2O2S/c1-2-3-4-5-6-7-8-11-14-18-21(19,20)16-13-10-9-12-15(16)17/h9-10,12-13,18H,2-8,11,14,17H2,1H3 |
InChI Key |
ANEIGMLCYCZUCH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCNS(=O)(=O)C1=CC=CC=C1N |
Origin of Product |
United States |
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